molecular formula C9H13NO2 B2359253 1-(3-Hydroxy-3-prop-2-enylazetidin-1-yl)prop-2-en-1-one CAS No. 2284554-51-2

1-(3-Hydroxy-3-prop-2-enylazetidin-1-yl)prop-2-en-1-one

Cat. No.: B2359253
CAS No.: 2284554-51-2
M. Wt: 167.208
InChI Key: OPGIVJHNUJPMQN-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-3-prop-2-enylazetidin-1-yl)prop-2-en-1-one is a heterocyclic compound that features both azetidine and enone functional groups. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxy-3-prop-2-enylazetidin-1-yl)prop-2-en-1-one can be achieved through a multi-step process. One common method involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the enone structure . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-3-prop-2-enylazetidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone group to an alcohol.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-Hydroxy-3-prop-2-enylazetidin-1-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-3-prop-2-enylazetidin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as tubulin. The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other tubulin-binding agents used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Hydroxy-3-prop-2-enylazetidin-1-yl)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization makes it a promising candidate for further research in cancer therapy.

Properties

IUPAC Name

1-(3-hydroxy-3-prop-2-enylazetidin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-5-9(12)6-10(7-9)8(11)4-2/h3-4,12H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGIVJHNUJPMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CN(C1)C(=O)C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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